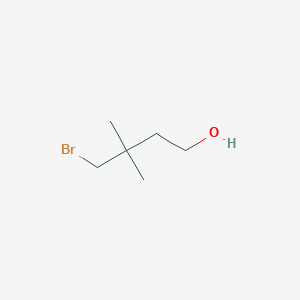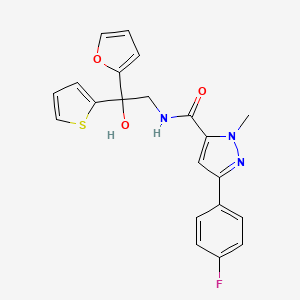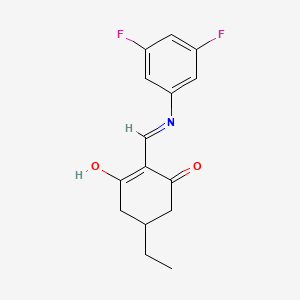
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cyclohexanedione, which is a type of ketone. It also contains a difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two fluorine atoms attached, and an amino group (NH2), which is a basic functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclohexanedione and difluorophenyl groups. These groups are both cyclic (ring-shaped), and the compound also contains multiple functional groups, including the ketone groups in the cyclohexanedione and the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar ketone and amino groups could impact the compound’s solubility, while the cyclic groups could influence its stability .Applications De Recherche Scientifique
Synthesis of Cyclohexane-1,3-dione Derivatives : Cyclohexane-1,3-dione and its derivatives, including those similar to the specified compound, are valuable in synthesizing various organic and heterocyclic compounds. These derivatives serve as highly functionalized reactive intermediates, particularly for creating compounds with trifluoromethyl groups (Fadeyi & Okoro, 2008).
Development of Bioactive Molecules : Compounds like 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione are used to synthesize six-membered oxygen-containing heterocycles. These heterocycles are intermediates in the synthesis of natural products and bioactive molecules with various pharmacological activities, such as anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
Creation of N-confused Porphyrin Derivatives : Such compounds also react with N-confused porphyrin, leading to the development of novel N-confused porphyrin derivatives. These are synthesized without the need for a catalyst and have potential applications in various chemical processes (Li et al., 2011).
Synthesis of Antimicrobial Agents : Derivatives of cyclohexane-1,3-dione have been used to create compounds with significant antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains (Ghorab, Soliman, Alsaid, & Askar, 2017).
Development of Electrochemical Catalysts : The structural properties of derivatives similar to 2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione have been exploited to synthesize heteroleptic Ni(ii) complexes. These complexes exhibit potential in electrocatalytic oxygen evolution studies, a crucial aspect in energy conversion processes (Anamika et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(3,5-difluorophenyl)iminomethyl]-5-ethyl-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-2-9-3-14(19)13(15(20)4-9)8-18-12-6-10(16)5-11(17)7-12/h5-9,19H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIWMYZZHOUZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3,5-Difluorophenyl)amino)methylene)-5-ethylcyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)
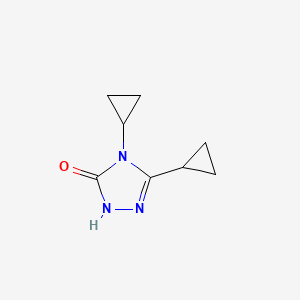
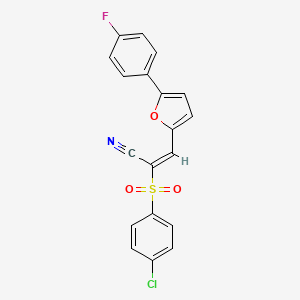
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)


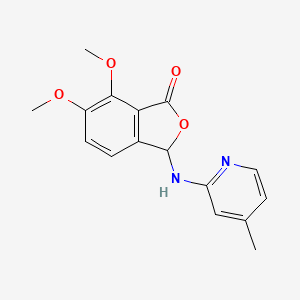
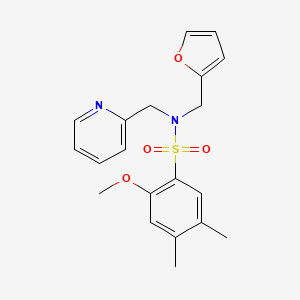
![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)
